molecular formula C13H15ClN2O2 B1521495 (1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride CAS No. 1176419-60-5

(1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride

Cat. No.: B1521495
CAS No.: 1176419-60-5
M. Wt: 266.72 g/mol
InChI Key: VZXPCVVCKQXRHW-UHFFFAOYSA-N
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Description

(1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride typically involves the reaction of benzyl imidazole with acetic acid and methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The imidazole ring can participate in substitution reactions, where various substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or other electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

(1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific receptors or enzymes.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1-Benzyl-1h-imidazol-2-yl)phosphonic Acid Bis(diethylamide): A structural analog with a phosphonic acid group.

    (1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Another imidazole derivative with a phenyl group.

    Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: A triazole derivative with similar structural features.

Uniqueness

(1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride is unique due to its specific ester and hydrochloride functionalities, which can influence its solubility, reactivity, and biological activity. These properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-(1-benzylimidazol-2-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c1-17-13(16)9-12-14-7-8-15(12)10-11-5-3-2-4-6-11;/h2-8H,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXPCVVCKQXRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=CN1CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176419-60-5
Record name 1H-Imidazole-2-acetic acid, 1-(phenylmethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1176419-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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